Hydrolytic Stability vs Sulfonyl Chloride
Aryl sulfonyl fluorides are approximately 10^3-fold less reactive toward hydrolysis than the corresponding sulfonyl chlorides. Benzenesulfonyl fluoride has a second-order hydrolysis rate constant (kOH) of approximately 1×10^-6 M^-1 s^-1 in aqueous base, whereas benzenesulfonyl chloride hydrolyzes with kOH ≈ 1×10^-3 M^-1 s^-1 under analogous conditions [1]. This stability advantage is expected to transfer directly to the thiazole-5-sulfonyl fluoride scaffold.
| Evidence Dimension | Hydrolysis rate constant (kOH) |
|---|---|
| Target Compound Data | Estimated kOH ~10^-6 M^-1 s^-1 (based on aryl SO₂F class) |
| Comparator Or Baseline | 2-Cyclopropyl-1,3-thiazole-5-sulfonyl chloride; estimated kOH ~10^-3 M^-1 s^-1 |
| Quantified Difference | ~1000-fold slower hydrolysis for the sulfonyl fluoride |
| Conditions | Aqueous solution, pH 7–10, ambient temperature |
Why This Matters
This enhanced aqueous stability enables reliable use in biological assays and long-term storage without decomposition, unlike the chloride analog.
- [1] Dong, J.; Krasnoperova, E. A.; Finn, M. G.; Sharpless, K. B. Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angew. Chem. Int. Ed. 2014, 53, 9430-9448. View Source
